molecular formula C11H12FNO3S B2750679 5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid CAS No. 1560915-38-9

5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid

Cat. No.: B2750679
CAS No.: 1560915-38-9
M. Wt: 257.28
InChI Key: FIVVTYBRRDQOSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-(3-Fluorophenyl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid” are not specifically mentioned in the literature .

Scientific Research Applications

Fluorescence Origins and Applications

  • Carbon Dots with High Fluorescence Quantum Yield : The compound has been implicated in the study of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid and its derivatives, which are critical in understanding the fluorescence origins of carbon dots with high quantum yields. This understanding is pivotal for expanding the applications of carbon dots in various fields (Shi et al., 2016).

Biomedical Analysis and Labeling

  • Novel Stable Fluorophore for Biomedical Analysis : Research indicates the use of related compounds in the development of novel fluorophores like 6-Methoxy-4-quinolone, which exhibit strong fluorescence in a wide pH range. Such fluorophores have applications in biomedical analysis and can serve as fluorescent labeling reagents (Hirano et al., 2004).

Biochemical Studies

  • Fluorophore Formation in Biochemical Analysis : The compound and its derivatives have been studied for fluorophore formation in the glyoxylic acid fluorescence histochemical method, particularly for biogenic monoamines and related compounds. This has applications in biochemical and histological studies (Lindvall et al., 1974).

Biological Activity and Chemical Synthesis

  • Synthesis and Biological Activity Studies : Research involving similar compounds, like 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, has been conducted. Such studies focus on the synthesis and biological activity of these compounds, including their larvicidal activity (Gorle et al., 2016).

Medicinal Chemistry

  • Orally Active Neurokinin-1 Receptor Antagonist : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride are derived from similar chemical structures. These have applications in medicinal chemistry, especially as orally active neurokinin-1 receptor antagonists with potential therapeutic uses (Harrison et al., 2001).

Luminescent and Magnetic Properties

  • Lanthanide Complexes for Luminescent and Magnetic Applications : Research on trivalent lanthanide complexes using similar chemical structures has been conducted. These complexes exhibit unique luminescent and magnetic properties, making them of interest in materials science (Zong et al., 2015).

Properties

IUPAC Name

5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-8-3-1-2-7(4-8)9-5-17(16)6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVVTYBRRDQOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(CS1=O)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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